Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

Description

Molecular Architecture and Stereochemical Configuration

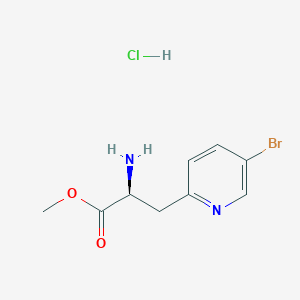

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl is a brominated pyridine derivative integrated with an L-alanine backbone. Its molecular formula is C₉H₁₂BrClN₂O₂ , with a molecular weight of 295.56 g/mol . The compound features a methyl ester group, a primary amino group, and a 5-bromo-2-pyridyl substituent attached to the β-carbon of the propanoate moiety.

Key structural elements :

- Chirality : The (2S) configuration at the α-carbon of the amino acid backbone defines its stereochemical identity.

- Functional groups :

- Ester group : The methyl ester (COC(=O)) contributes to solubility and reactivity.

- Amino group : The primary amine (-NH₂) enables hydrogen bonding and potential enzymatic interactions.

- 5-Bromo-2-pyridyl ring : The bromine atom at the 5-position enhances electrophilicity, facilitating cross-coupling reactions.

Stereochemical representation :

The SMILES notation COC(=O)[C@H](Cc1ccc(cn1)Br)N.Cl explicitly denotes the (2S) configuration. The brominated pyridine ring adopts a planar geometry, while the amino acid backbone maintains a tetrahedral arrangement around the chiral center.

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for this compound are not explicitly reported in available literature. However, structural insights can be inferred from analogous brominated pyridine derivatives and amino acid esters:

Proposed interactions :

| Interaction Type | Functional Group Involvement | Role in Packing |

|---|---|---|

| Hydrogen bonding | Amino (-NH₂) ↔ ester carbonyl (C=O) | Stabilizes intramolecular conformation |

| Halogen bonding | Br atom ↔ π-electrons of pyridine | Directs intermolecular alignment |

| π-π stacking | Pyridine rings | Enhances crystal lattice stability |

Conformational flexibility :

The propanoate backbone may adopt extended or folded conformations depending on solvent and temperature. The brominated pyridine ring likely restricts rotational freedom, favoring a coplanar arrangement with the amino acid moiety.

Spectroscopic Profiling (NMR, IR, MS)

1.3.1 Infrared (IR) Spectroscopy

Key absorption bands (predicted based on structural analogs):

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretching (amine) | 3300-3500 | Strong | Symmetric/asymmetric NH₂ |

| C=O ester stretch | 1740-1760 | Strong | Ester carbonyl |

| C-N stretching | 1300-1350 | Medium | Pyridine ring |

| C-Br stretching | 550-600 | Weak | Brominated pyridine |

1.3.2 Nuclear Magnetic Resonance (NMR)

While specific data for this compound are unavailable, typical shifts for related structures include:

| Proton Environment | ¹H NMR (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl ester (-OCH₃) | 3.6-3.8 | Singlet |

| α-CH (chiral center) | 3.2-3.5 | Multiplet |

| β-CH₂ (propanoate) | 2.5-3.0 | Quintet |

| Pyridine ring protons | 7.0-8.5 | Multiplet |

1.3.3 Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) is expected at m/z 296 (C₉H₁₂BrClN₂O₂⁺). Fragmentation patterns may include loss of HCl (35.45 Da) and cleavage of the ester linkage, yielding ions corresponding to the brominated pyridine fragment (C₅H₃BrN⁺, m/z 142 ) and the amino alcohol moiety (C₃H₈NO₂⁺, m/z 88 ).

Thermodynamic Stability and Phase Behavior

1.4.1 Thermal Stability

- Melting point : Not experimentally reported, but analogous brominated esters typically exhibit melting points in the range of 100-150°C .

- Storage conditions : Recommended at -20°C under inert atmosphere to prevent hydrolysis or degradation.

1.4.2 Solubility and Phase Behavior

| Solvent | Solubility (Predicted) |

|---|---|

| Water | Moderate (pH-dependent) |

| Dichloromethane | High |

| Ethanol | Moderate |

| Aqueous HCl | Soluble (as HCl salt) |

The hydrochloride salt form enhances aqueous solubility, making it suitable for biochemical assays.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIOWBXXFUOZFQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride typically involves the following steps:

Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent to yield 5-bromo-2-pyridine.

Amino Acid Derivatization: The brominated pyridine is then coupled with an amino acid derivative, such as methyl (2S)-2-amino-3-propanoate, under suitable reaction conditions. This step may involve the use of coupling reagents like EDCI or DCC.

Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The amino acid derivative can participate in coupling reactions, such as peptide bond formation, with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Coupling reagents like EDCI, DCC, or HATU.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the compound, such as N-oxides.

Reduction Products: Reduced forms, such as amines or alcohols.

Coupling Products: Peptides or peptide derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride serves as a valuable building block for synthesizing pharmaceutical compounds. Its potential applications include:

- Neurological Pathways : The compound may interact with neurotransmitter receptors, influencing neurological functions.

- Anti-inflammatory Agents : Its structural features may facilitate the development of compounds targeting inflammatory pathways.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Key applications include:

- Cross-Coupling Reactions : The bromopyridine moiety allows for cross-coupling reactions, enabling the formation of aryl or vinyl-substituted derivatives.

- Substitution Reactions : The bromine atom can be replaced with various nucleophiles, expanding the library of functionalized products.

Material Science

In material science, Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is employed for:

- Surface Modification : The compound can modify surfaces to enhance properties such as catalytic activity and wettability.

- Development of Novel Materials : Its unique electronic properties make it suitable for creating materials with specific functionalities.

Mechanistic Insights

The mechanism of action for Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride varies based on its application:

- Enzyme Inhibition : It may modulate enzyme activities by interacting with active sites.

- Receptor Binding : The compound can bind to specific receptors, influencing biological pathways.

The biological activity of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is attributed to its interaction with various biological targets:

- Anticancer Properties : Research indicates potential cytotoxicity against cancer cell lines.

- Antimicrobial Activity : Its structural features may confer antimicrobial properties.

Case Studies and Research Findings

-

Medicinal Chemistry Studies :

- A study explored the synthesis of novel compounds derived from Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride, demonstrating its utility in developing anti-inflammatory agents.

-

Organic Synthesis Applications :

- Researchers have successfully utilized this compound in cross-coupling reactions, leading to the creation of various aryl-substituted derivatives with enhanced biological activity.

-

Material Science Innovations :

- Experimental work has shown that surfaces modified with this compound exhibit improved catalytic performance in specific reactions.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various binding interactions, while the amino acid derivative can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features with the target molecule, such as brominated aromatic rings, amino acid derivatives, or salt forms:

Key Observations :

- Aromatic Systems : The target compound’s pyridine ring differs from the indole (in ) and indene (in ) systems, affecting electronic properties and binding interactions.

- Functional Groups : The methyl ester in the target compound may confer higher lipophilicity compared to the amide in ’s compound, influencing membrane permeability .

- Salt Forms : Hydrochloride salts generally improve aqueous solubility, whereas trifluoroacetate salts () may introduce stronger acidity or metabolic liabilities .

Physicochemical and Pharmacological Implications

Brominated Aromatic Rings

- The 5-bromo substituent in the target compound’s pyridine ring facilitates halogen bonding, a critical interaction in enzyme inhibition or receptor binding . In contrast, the 5-bromoindole in ’s compound may engage in π-π stacking due to the indole’s planar structure .

Chirality and Bioactivity

- Compound 1 () also features an (S)-configured α-carbon but includes a thiol group, which could enable disulfide bond formation or redox activity .

Salt Form and Solubility

- Hydrochloride salts (target compound) are typically more water-soluble than free bases, aiding in formulation. The trifluoroacetate salt in ’s compound, however, may reduce solubility in neutral pH environments due to its strong acidity .

Biological Activity

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride (CAS No. 2089671-24-7) is a compound characterized by a unique combination of a brominated pyridine ring and an amino acid structure. This combination imparts significant biological activity and potential applications in medicinal chemistry, organic synthesis, and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrN₂O₂·HCl

- Molecular Weight : Approximately 276.58 g/mol

- Structural Features : The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and binding characteristics.

The biological activity of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl can be attributed to its interaction with various biological targets, including enzymes and receptors. The brominated pyridine moiety allows for diverse binding interactions, while the amino acid component improves solubility and bioavailability.

Potential Mechanisms Include :

- Enzyme Inhibition : Interacts with specific enzymes, potentially modulating their activity.

- Receptor Binding : May bind to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

-

Antitumor Activity :

- The compound has been studied for its potential as an antitumor agent. In vitro studies have shown promising results against various cancer cell lines.

- A study demonstrated that conjugates formed with amino acids exhibited high cytotoxicity against human leukemia cells (CEM), with IC50 values significantly lower than standard treatments like temozolomide .

-

Antimicrobial Activity :

- The compound's derivatives have shown significant antimicrobial properties against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

- Hydrolyzed peptide derivatives exhibited enhanced antimicrobial activity compared to their methyl ester counterparts.

- Anthelmintic Activity :

- Neuroprotective Effects :

Antitumor Activity Study

A study focused on synthesizing conjugates of this compound with various amino acids demonstrated that:

- Conjugates exhibited selective cytotoxicity towards cancer cells.

- The most potent conjugates had IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment.

Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against multiple bacterial strains:

- Results showed effective inhibition zones ranging from 10 to 29 mm.

- The study highlighted the importance of substituent positions on the pyridine ring in enhancing antimicrobial efficacy.

Summary of Findings

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Antitumor | High cytotoxicity | IC50 < 0.13 µM |

| Antimicrobial | Effective against Gram-negative bacteria | MIC 6–12.5 µg/mL |

| Anthelmintic | Strong activity against earthworms | Not specified |

| Neuroprotective | Potential modulation of neurotransmitter systems | Not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl, and how can regioselectivity be controlled during pyridyl substitution?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Bromination of the pyridine ring at the 5-position using NBS or Br₂ under controlled conditions to avoid over-substitution .

- Step 2 : Enantioselective coupling of the bromopyridyl group to a protected amino acid ester (e.g., Z-protected methyl ester) via a Mitsunobu or Pd-catalyzed cross-coupling reaction. Chiral auxiliaries like Evans’ oxazolidinones may ensure (2S)-configuration retention .

- Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.

- Regioselectivity Control : Use steric/electronic directing groups (e.g., nitro or methoxy) during bromination, followed by selective removal .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and stereochemical integrity?

- Methodological Answer :

- HPLC : Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers. Mobile phase: 80:20 hexane/isopropanol with 0.1% TFA .

- NMR : Confirm the (2S)-configuration via H-NMR coupling constants (e.g., ) and C-NMR for bromopyridyl carbon shifts (~105–110 ppm) .

- Mass Spectrometry : HRMS (ESI+) to verify [M+H]⁺ with isotopic patterns matching bromine (1:1 ratio for Br/Br) .

Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, light-resistant containers under argon to avoid hydrolysis of the ester group or oxidation of the amine .

- Handling : Use gloveboxes for moisture-sensitive steps. Neutralize waste with 1M NaOH before disposal to mitigate HCl volatility .

Advanced Research Questions

Q. How does the stereochemistry at the 2S position influence binding affinity in enzyme inhibition studies, and what computational tools can predict this interaction?

- Methodological Answer :

- Stereochemical Impact : The (2S)-configuration aligns the bromopyridyl group for π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Compare IC₅₀ values of (2S) vs. (2R) enantiomers via enzymatic assays .

- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding modes. QSAR models using Hammett σ constants for the bromine substituent may predict activity trends .

Q. What strategies mitigate instability of the bromopyridyl moiety under basic or nucleophilic reaction conditions?

- Methodological Answer :

- Protection : Temporarily mask the amine with Boc or Fmoc groups during reactions involving strong bases (e.g., Suzuki couplings) .

- Solvent Choice : Use aprotic solvents (DMF, THF) instead of alcohols to reduce SNAr displacement of bromine. Monitor reactions via TLC with UV visualization .

Q. How can researchers resolve contradictory data regarding this compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Perform phase-solubility studies in buffered solutions (pH 1–7.4) and polar aprotic solvents (DMSO, DMF). Use dynamic light scattering (DLS) to detect aggregation .

- Co-solvent Systems : Optimize DMSO/water mixtures (e.g., 10% DMSO in PBS) for biological assays. For crystallography, try vapor diffusion with PEG 4000 .

Q. What mechanistic insights can be gained from studying its degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), UV light, and oxidative conditions (H₂O₂). Analyze degradants via LC-MS/MS to identify pathways (e.g., ester hydrolysis → free acid; debromination → pyridyl radical intermediates) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.